molecular formula C16H23NO4 B2917423 Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate CAS No. 155339-52-9

Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate

Cat. No.: B2917423
CAS No.: 155339-52-9
M. Wt: 293.363
InChI Key: PWZKRDRSPMQPDK-UHFFFAOYSA-N
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Description

Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate is a protected amino acid ester with a benzyl-substituted tert-butoxycarbonyl (Boc) group on the amino functionality. The Boc group serves as a temporary protective group for amines, while the benzyl moiety may enhance lipophilicity or enable further functionalization. This compound is primarily utilized in organic synthesis, particularly in peptide chemistry and as a precursor for bioactive molecules. Its structure comprises a propanoate backbone with the Boc-benzylamino group likely positioned on the second carbon (based on nomenclature conventions), though ambiguities in numbering exist .

Properties

IUPAC Name

methyl 3-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17(11-10-14(18)20-4)12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZKRDRSPMQPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)OC)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate typically involves the protection of an amino acid derivative with a Boc group. One common method involves the reaction of benzylamine with tert-butyl chloroformate to form the Boc-protected benzylamine. This intermediate is then reacted with methyl 3-bromopropanoate under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate is an organic compound with the molecular formula C16H23NO4C_{16}H_{23}NO_4 and a molecular weight of approximately 293.36 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group attached to a benzylamino moiety, making it a significant intermediate in peptide synthesis and medicinal chemistry.

Applications

This compound has several applications, particularly in peptide synthesis. The uniqueness of this compound lies in its combination of a benzyl group with a tert-butoxycarbonyl protecting group, which enhances its utility in peptide synthesis while offering potential biological activity not seen in simpler derivatives. These reactions are crucial for synthesizing more complex molecules in pharmaceutical applications.

The synthesis of this compound typically involves several steps. This multi-step synthesis highlights the compound's complexity and the need for careful reaction conditions.

ApplicationDescription
Peptide Synthesis This compound serves as a building block in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group is crucial in controlling the reactivity of the amino group during peptide assembly, allowing for the sequential addition of amino acids to form the desired peptide sequence.
Medicinal Chemistry Due to its structural features, including the benzyl group and Boc protecting group, this compound is used in the synthesis of various bioactive compounds. Its structural complexity allows for various chemical modifications and biological interactions.
Pharmaceutical Development It serves as an intermediate in the synthesis of various bioactive compounds.
Research Tool Used in studies.

Mechanism of Action

The mechanism of action of Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can participate in various biochemical processes, including peptide bond formation and enzyme-substrate interactions .

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences among Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate and related compounds:

Compound Name Molecular Formula Substituents/Protective Groups Functional Group Key Structural Differences
This compound (Target) C16H22NO4 Benzyl-Boc-amino on C2/3* Ester Benzyl directly attached to Boc-amino
(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate C17H23N2O6 Cbz (benzyloxycarbonyl) on C3, Boc on C2 Ester Orthogonal Cbz and Boc groups on adjacent carbons
Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate C16H22BrNO4 4-Bromobenzyl on C2, Boc on C3 Ester Bromine substituent enables cross-coupling
3-{[(Tert-butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid C15H20ClNO4 2-Chlorobenzyl-Boc-amino on C3 Carboxylic acid Acidic terminal group; chlorophenyl substituent
Methyl 3-((tert-butoxycarbonyl)amino)propanoate C9H17NO4 Boc-amino on C2/3* Ester Lacks benzyl group; simpler structure

*Positional ambiguity due to nomenclature inconsistencies.

Reactivity and Stability

  • Boc Deprotection: Boc groups are acid-labile (e.g., HCl in dioxane), while benzyl groups require hydrogenolysis (H2/Pd-C) . The target compound’s benzyl-Boc group may necessitate sequential deprotection.
  • Functionalization Potential: Bromine in allows Suzuki couplings. Ester hydrolysis in the target compound yields carboxylic acids, useful in prodrug strategies.
  • Stability : Boc esters are stable under basic conditions but hydrolyze in acidic or enzymatic environments.

Key Research Findings

Orthogonal Protection : Compounds like demonstrate the utility of combining Boc and Cbz groups for stepwise synthesis .

Stereochemical Control : Chiral analogs (e.g., ) highlight the importance of enantiopure intermediates in medicinal chemistry.

Functionalization Versatility : Bromine in and chlorine in enable site-specific modifications, enhancing molecular diversity.

Biological Activity

Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate (CAS No. 155339-52-9) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₂₃N₃O₃
  • Molecular Weight : 293.36 g/mol .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility, which is crucial for its interaction with biomolecules.

Potential Mechanisms

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Receptor Modulation : It may modulate the activity of receptors related to neurotransmission and cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown micromolar inhibition against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Case Studies

  • In Vitro Studies : A study exploring the effects of similar compounds on cancer cell lines demonstrated that modifications in the benzyl group could enhance cytotoxicity against specific cancer types .
  • In Vivo Studies : Animal models treated with related compounds showed reduced tumor growth rates, suggesting potential for further development in cancer therapeutics .

Data Table: Summary of Biological Activities

PropertyValue/Description
Molecular Weight293.36 g/mol
Anticancer ActivityMicromolar IC50 against various cancer cell lines
Antimicrobial ActivityPotentially active; needs further research
Enzyme InhibitionPossible inhibition of metabolic enzymes

Q & A

Q. What coupling agents are optimal for introducing the tert-butoxycarbonyl (Boc) group during synthesis?

The Boc group is typically introduced using carbodiimide-based coupling agents. For example, dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst activates carboxylic acids for amide bond formation. This method minimizes racemization and is effective for sterically hindered intermediates. Reaction progress can be monitored via thin-layer chromatography (TLC) .

Q. How is the Boc group selectively removed without degrading the methyl ester?

Deprotection of the Boc group is achieved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) or basic hydrolysis. For compounds with ester moieties, LiOH in THF/H₂O (3:2) selectively cleaves the Boc group while preserving the methyl ester. Reaction completion is confirmed by TLC or LC-MS .

Q. What spectroscopic methods confirm the structure of Methyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate?

  • NMR : 1^1H and 13^{13}C NMR verify the benzyl, Boc, and ester functionalities (e.g., tert-butyl signals at δ ~1.4 ppm, methyl ester at δ ~3.6 ppm).
  • X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of stereochemistry and bond lengths, as demonstrated for structurally related Boc-protected esters .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound under varying conditions?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or CH₂Cl₂) enhance solubility of intermediates.
  • Temperature control : Reactions at 0–25°C prevent side reactions (e.g., epimerization).
  • Catalyst screening : DMAP or HOAt improves coupling efficiency for sterically demanding substrates.
  • pH adjustment : Buffered conditions (e.g., NaOAc in aqueous/organic mixtures) stabilize reactive intermediates .

Q. What handling and storage practices prevent degradation of this compound?

  • Storage : Store at -20°C under inert gas (N₂/Ar) to avoid hydrolysis of the Boc group or ester. Desiccants (e.g., silica gel) mitigate moisture-induced degradation.
  • Safety : Use fume hoods and personal protective equipment (PPE) due to potential irritancy of tert-butyl and benzyl groups. Refer to safety data sheets (SDS) for spill management and disposal .

Q. How does the benzyl group influence reactivity in nucleophilic environments?

The benzyl group provides steric bulk, reducing nucleophilic attack at the adjacent amino group. However, it can participate in Pd/C-catalyzed hydrogenolysis , enabling selective deprotection. In contrast, the Boc group remains stable under these conditions. This differential reactivity is exploited in multi-step syntheses of peptide derivatives or prodrugs .

Methodological Insights

  • Synthetic Route Design : Use retrosynthetic analysis to prioritize Boc introduction early in the synthesis, followed by esterification.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) effectively separates diastereomers or byproducts.
  • Stability Studies : Accelerated degradation studies (e.g., 40°C/75% RH for 1 week) identify labile functional groups and guide formulation strategies .

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